3,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIFHIWIYSUVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dichloro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives
Precursor Synthesis and Building Block Strategies
The synthesis of the 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine core relies on strategic precursor design, typically starting from either a pre-functionalized pyridine (B92270) or a pyrrole (B145914) ring. A common approach involves constructing the pyrrole ring onto a pyridine scaffold. This can be initiated with appropriately substituted aminopyridines. For instance, synthetic routes towards the isomeric 1H-pyrrolo[3,2-c]pyridine system have been developed starting from 2-bromo-5-methylpyridine. nih.gov This precursor is first oxidized, then nitrated, and subsequently reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to build a side chain that is key for the eventual pyrrole ring formation. nih.gov A similar strategy can be envisioned for the pyrrolo[3,2-b]pyridine isomer, likely commencing with a 2-amino-3-halopyridine or a 3-amino-2-halopyridine derivative, which provides the necessary nitrogen and a leaving group for subsequent cyclization steps.
Another viable strategy begins with a functionalized pyrrole. For example, the formylation of 2-chloropyrrole, which can be prepared by chlorinating pyrrole with N-chlorosuccinimide (NCS), yields a mixture of products including a dichlorinated iminium salt precursor, (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. researchgate.net Such building blocks, containing the majority of the required atoms for the pyrrole portion, could then be used in annulation reactions to construct the adjoining pyridine ring.
Formation of the Pyrrolo[3,2-b]pyridine Core via Cyclocondensation and Annulation Reactions
The fusion of the pyrrole and pyridine rings to form the 1H-pyrrolo[3,2-b]pyridine nucleus is achieved through various cyclocondensation and annulation reactions. These methods are extensions of classical indole (B1671886) syntheses, adapted for the nitrogen-containing pyridine ring.
Established routes for the synthesis of the parent 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) include modifications of the Madelung and Fischer indole syntheses. rsc.org
Modified Madelung Synthesis: This involves the intramolecular cyclization of an N-acyl-aminopyridine, such as an N-(pyridin-2-yl)acetamide derivative, at high temperatures with a strong base.
Modified Fischer Indole Synthesis: This route utilizes the reaction of a pyridine-based hydrazine (B178648) (e.g., 2-hydrazinopyridine) with a ketone or aldehyde, followed by acid-catalyzed cyclization and rearrangement.
More contemporary methods involve annulation strategies that build one ring onto the other in a stepwise fashion. A key example, used for the isomeric 1H-pyrrolo[3,2-c]pyridine, involves the reductive cyclization of an enamine intermediate. nih.gov In this sequence, a nitropyridine derivative is reacted with DMF-DMA to form an (E)-2-(dimethylamino)vinyl)-nitropyridine intermediate. This precursor is then subjected to reductive cyclization using iron powder in acetic acid, which simultaneously reduces the nitro group to an amine and facilitates the cyclization and aromatization to form the pyrrole ring. nih.gov Similar [3+2] annulation or cycloaddition strategies, which are used to form various five-membered heterocyclic rings, can also be applied. researchgate.netnih.gov For instance, a [3+2] cycloaddition reaction between a mesoionic oxazolo-pyridazinone and a dipolarophile is a known method for creating fused pyrrole systems. nih.gov
Regioselective Introduction of Halogen Substituents (e.g., Chlorination)
The introduction of chlorine atoms at the C3 and C5 positions of the 1H-pyrrolo[3,2-b]pyridine scaffold requires careful regioselective control. This can be accomplished either by direct halogenation of the fused heterocyclic system or by using precursors that already contain the chlorine atoms.
Direct electrophilic halogenation of the related 1H-pyrrolo[2,3-b]pyridine system has been shown to occur predominantly at the electron-rich C3 position of the pyrrole ring. rsc.org It is expected that 1H-pyrrolo[3,2-b]pyridine would exhibit similar reactivity, with electrophiles favoring attack on the pyrrole moiety. Therefore, direct chlorination with reagents like N-chlorosuccinimide (NCS) would likely install a chlorine atom at C3. To obtain the 3,5-dichloro derivative, it is more practical to start with a pyridine precursor already bearing a chlorine atom at the desired position (C5 in the final product). For example, a 5-chloropyridin-2-amine could be used as a starting point to first construct the pyrrolo[3,2-b]pyridine core, followed by selective chlorination at the C3 position.
The synthesis of dichlorinated pyrrole building blocks, such as (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, has been achieved as a side product from the Vilsmeier-Haack formylation of 2-chloropyrrole. researchgate.net This demonstrates that multiple chlorination steps can occur under certain reaction conditions.
Post-Synthetic Functionalization and Derivatization Routes
Once the this compound core is synthesized, its chlorine substituents serve as handles for a variety of post-synthetic modifications, enabling the creation of diverse derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions. mdpi.comresearchgate.netyoutube.com A key challenge in the functionalization of this compound is the regioselective reaction at either the C3-Cl or the C5-Cl position. The reactivity of aryl chlorides in these couplings is influenced by the electronic environment. The C3-Cl is on the electron-rich pyrrole ring, while the C5-Cl is on the more electron-neutral pyridine ring. Generally, halides at positions 2 and 4 of a pyridine ring are more reactive in cross-coupling reactions than those at positions 3 or 5. nih.gov However, the relative reactivity can be finely tuned by the choice of catalyst, ligands, and reaction conditions, potentially allowing for sequential, site-selective couplings. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction couples the halo-pyrrolopyridine with an organoboron reagent (e.g., arylboronic acid) to form C-C bonds. libretexts.orgharvard.edu Ligand-free Suzuki couplings of 2,3,5-trichloropyridine (B95902) with arylboronic acids have been shown to proceed regioselectively to yield 3,5-dichloro-2-arylpyridines, demonstrating the feasibility of selective reactions on polychlorinated pyridine systems. youtube.com The choice of palladium source and base is critical for achieving high yields.
| Reaction | Catalyst/Reagents | Application | Yield | Ref |
| Suzuki Coupling | Pd(OAc)₂, Na₂CO₃, H₂O/organic solvent | Coupling of 2,3,5-trichloropyridine with arylboronic acids | High | youtube.com |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O | Coupling of 6-bromo-pyrrolopyridine with phenylboronic acids | Good | nih.gov |
| Suzuki Coupling | PdCl₂(dppf), K₂CO₃, Dioxane/H₂O | Coupling of bromo-azaindole with boronic acid | ~75% | google.com |
Sonogashira Coupling: This reaction forms a C-C bond between the halo-pyrrolopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.org This method is widely used to introduce alkynyl moieties, which can be further elaborated. Copper-free conditions have also been developed. rsc.org
Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the halo-pyrrolopyridine with primary or secondary amines. nih.gov The reaction is known for its broad substrate scope and functional group tolerance. The choice of phosphine (B1218219) ligand is crucial for success and can influence the rate and efficiency of the coupling. nih.gov For example, specific ligands like RuPhos and BrettPhos have been identified as highly effective for the amination of 3-halo-2-aminopyridines.
Nucleophilic Aromatic Substitution on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine derivatives. wuxiapptec.com The electron-withdrawing nitrogen atom activates the pyridine ring towards attack by nucleophiles, particularly at the C2, C4, and C6 positions. nih.gov In the case of this compound, the C5-Cl is at a position that is generally less activated towards SNAr compared to the C2 or C4 positions. The C3-Cl is on the electron-rich pyrrole ring, which is deactivated for SNAr.
Therefore, direct SNAr on this compound is expected to be challenging. However, studies on related heterocycles like 4-chloropyrrolopyrimidines have shown that aminations with anilines can be promoted using acidic conditions in water, although competing hydrolysis can be an issue. nih.gov The success of SNAr reactions is highly dependent on the substrate's electronic properties and the reaction conditions. For many substrates, palladium-catalyzed methods like the Buchwald-Hartwig amination are often more general and efficient. nih.gov
Electrophilic Aromatic Substitution on the Pyrrolo[3,2-b]pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[3,2-b]pyridine nucleus is directed by the contrasting electronic nature of the two fused rings. The pyrrole ring is electron-rich and highly activated towards electrophilic attack, whereas the pyridine ring is electron-deficient and generally unreactive under standard EAS conditions. aklectures.comquimicaorganica.orgquora.com
Studies on the parent 1H-pyrrolo[2,3-b]pyridine system show that electrophilic reactions such as nitration, nitrosation, and halogenation occur predominantly at the C3 position. rsc.org This selectivity is explained by the ability of the pyrrole nitrogen to stabilize the cationic intermediate (the Wheland intermediate) formed during attack at this position. By analogy, for the 1H-pyrrolo[3,2-b]pyridine ring, electrophilic attack is strongly favored on the pyrrole ring, at either the C2 or C3 position. aklectures.com Given that the target compound is already substituted with chlorine at C3, any further EAS would be expected to occur at the C2 position, provided it is not sterically hindered. The pyridine ring would only undergo electrophilic substitution under very harsh conditions, if at all. wuxiapptec.com
Chemical Reactivity and Transformation Mechanisms of 3,5 Dichloro 1h Pyrrolo 3,2 B Pyridine
Reactivity Profiles of the Dichloro Substituents
The two chlorine atoms on the pyridine (B92270) ring of 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine are the primary sites for transformations involving the pyridine core. Their reactivity is significantly influenced by their positions relative to the pyridine nitrogen.
Located at the 3- and 5-positions, the chloro-substituents are meta to the ring nitrogen. This positioning makes them relatively unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. SNAr mechanisms are most effective when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the effective stabilization of the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org In 3,5-disubstituted pyridines, this resonance stabilization is not possible, rendering the chlorine atoms less susceptible to displacement by nucleophiles under standard SNAr conditions. youtube.com
Despite the low reactivity in SNAr, these positions are highly susceptible to functionalization via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide versatile methods for forming new carbon-carbon bonds at these positions. nih.govresearchgate.net Studies on analogous compounds like 2,3,5-trichloropyridine (B95902) have demonstrated highly regioselective Suzuki couplings, where arylboronic acids selectively displace the chlorine at the 2-position, leaving the 3- and 5-chloro substituents untouched. semanticscholar.orgresearchgate.net However, for 3,5-dichloropyridine itself, these positions can be functionalized under appropriate catalytic conditions. chemimpex.com
Another potential reaction pathway involves deprotonation. Strong bases, such as lithium tetramethylpiperidide (LTMP) or n-butyllithium (BuLi), have been shown to rapidly deprotonate 3,5-dichloropyridine, indicating the acidity of the ring protons and suggesting a route for introducing other functional groups via the resulting lithiated intermediate. researchgate.net
| Reaction Type | Substrate Analog | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2,3,5-Trichloropyridine | Arylboronic acid, Pd(OAc)₂, Na₂CO₃, H₂O/organic solvent | 3,5-Dichloro-2-arylpyridine | semanticscholar.org |
| Sonogashira Coupling | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted pyridine | nih.gov |
| Deprotonation/Lithiation | 3,5-Dichloropyridine | LTMP or BuLi | Lithium 3,5-dichloropyridinide | researchgate.net |
Transformations Involving the Pyrrole (B145914) Nitrogen (N-H Reactivity)
The nitrogen atom of the pyrrole ring in this compound is a key site for chemical transformations. The N-H proton is acidic and can be readily removed by a variety of bases, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide, to generate a nucleophilic pyrrolide anion. wikipedia.org
This anion is a versatile intermediate for a range of functionalization reactions:
N-Alkylation and N-Arylation: The pyrrolide anion reacts readily with electrophiles like alkyl halides or aryl halides to form N-substituted derivatives. wikipedia.orgfabad.org.tr N-arylation can be achieved via copper- or palladium-catalyzed cross-coupling reactions, as demonstrated on related azaindole scaffolds. acs.org
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This transformation is often used to introduce an electron-withdrawing group, which can modify the reactivity of the pyrrole ring.
N-Sulfonylation: The introduction of a sulfonyl group (e.g., tosyl or nosyl) is a common strategy for protecting the pyrrole nitrogen. These electron-withdrawing groups decrease the electron density of the pyrrole ring, deactivating it towards electrophilic attack and enhancing its stability. researchgate.netsci-hub.se
Protection/Deprotection: Besides sulfonyl groups, other protecting groups like tert-butoxycarbonyl (Boc) are frequently employed to modulate the compound's reactivity during multi-step syntheses. sci-hub.se The choice of protecting group is crucial for controlling the regioselectivity of subsequent reactions on the heterocyclic core.
Intramolecular Cyclization and Rearrangement Pathways
While the literature on intramolecular cyclization and rearrangement specifically for this compound is limited, the potential for such transformations can be inferred from the chemistry of related functionalized heterocycles. These pathways would typically require prior functionalization of the core structure to introduce reactive side chains.
For an intramolecular cyclization to occur, a derivative of the parent compound must possess two reactive functional groups that can form a new ring. Potential strategies include:
Heck Reaction: A palladium-catalyzed intramolecular Heck reaction could be envisioned if an alkenyl group is introduced, for instance, at the pyrrole nitrogen or by substitution of one of the chlorine atoms. unl.pt
Hydroamination: If an alkyne-containing side chain is attached to the pyrrole nitrogen, a gold-catalyzed intramolecular hydroamination could lead to the formation of a new fused ring system. mdpi.com
Radical Cyclization: Free-radical cyclization has been used to assemble complex polyheterocycles from pyrrolylpyridinium salt precursors, suggesting a potential route if appropriate radical precursors are installed. doaj.orgnih.gov
Rearrangement reactions, such as the Dimroth rearrangement, are known for various nitrogen-containing heterocycles but are not well-documented for the 1H-pyrrolo[3,2-b]pyridine scaffold. Such a reaction would involve ring-opening and re-closure, fundamentally altering the heterocyclic core.
| Potential Reaction | Required Precursor Structure | Potential Product Type | Analogous Reaction Reference |
|---|---|---|---|
| Intramolecular Heck | N-alkenyl-3,5-dichloro-1H-pyrrolo[3,2-b]pyridine | Fused tricyclic system | unl.pt |
| Intramolecular Hydroamination | N-alkynyl-3,5-dichloro-1H-pyrrolo[3,2-b]pyridine | Fused tricyclic imine/enamine | mdpi.com |
| Radical Cyclization | Derivative with an ortho-halophenyl substituent | Fused polycyclic aromatic system | nih.gov |
Stability and Degradation Pathways under Various Reaction Conditions
The stability of this compound is determined by the inherent properties of its fused heterocyclic system.
Thermal Stability: Dichlorinated pyridines are generally stable under normal conditions but may decompose upon heating to high temperatures. fishersci.com Thermal degradation is expected to produce corrosive and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. fishersci.comchemicalbook.com
Acid/Base Stability: The compound exhibits dual reactivity towards acids and bases. The pyridine nitrogen is basic and can be protonated under acidic conditions. However, the pyrrole ring is known to be sensitive to strong acids, which can lead to polymerization or decomposition. wikipedia.org The pyrrole N-H is acidic and will be deprotonated by strong bases.
Chemical Stability: The molecule is generally stable but may be incompatible with strong oxidizing agents. fishersci.com The electron-rich pyrrole ring is particularly susceptible to oxidation.
Biodegradation: While specific studies on this compound are lacking, the degradation pathways of the closely related indole (B1671886) molecule are well-studied. Anaerobic and aerobic degradation of indoles typically proceeds via hydroxylation of the pyrrole ring, followed by ring cleavage to break down the heterocyclic structure. nih.govnih.gov It is plausible that this compound could undergo a similar biological degradation process, initiated by enzymatic attack on the pyrrole moiety.
Structure Activity Relationship Sar Studies of Pyrrolo 3,2 B Pyridine Analogs
Influence of Halogenation Pattern on Biological Efficacy
The introduction of halogen atoms into the pyrrolo[3,2-b]pyridine scaffold has been shown to be a powerful strategy for modulating biological activity. The nature, position, and number of halogen substituents can significantly impact the potency and selectivity of these compounds.
Research on related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, has demonstrated that halogenation can dramatically enhance antiproliferative effects. For instance, the introduction of a chlorine atom at the C4 position of the pyrimidine (B1678525) ring was found to be important for activity. nih.gov Further enhancement of cytotoxicity was observed with the addition of an iodine atom at the C7 position of the pyrrole (B145914) ring, suggesting the critical role of halogen substitution in this region for anticancer activity. nih.gov
In the context of pyrrolo[2,3-b]pyridine derivatives, holding a 3,4-dichlorophenyl moiety constant while modifying other parts of the molecule has been a successful strategy in developing potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This highlights the favorable influence of dichlorination on the phenyl ring substituent for achieving high inhibitory activity.
The strategic placement of halogens can also influence the synthetic accessibility and further derivatization of the pyrrolo[3,2-b]pyridine core. For example, the presence of chlorine atoms on the pyridine (B92270) ring can facilitate cross-coupling reactions, allowing for the introduction of diverse substituents to explore the SAR more broadly. nih.gov
Systematic Derivatization and Scaffold Modification for Activity Optimization
Systematic derivatization of the pyrrolo[3,2-b]pyridine core and modifications to the scaffold itself are key strategies for optimizing biological activity, enhancing selectivity, and improving pharmacokinetic properties.
A common approach involves the exploration of various substituents at different positions of the pyrrolo[3,2-b]pyridine ring system. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of pyrrolo[2,3-b]pyridine-based derivatives were designed using a scaffold-hopping strategy from a known pyrazolopyrimidine inhibitor. nih.gov Structure-activity relationship studies identified that specific substitutions on the pyrrole nitrogen and at other positions of the heterocyclic core were critical for achieving potent enzymatic and cellular inhibition. nih.gov
Another strategy is the modification of functional groups attached to the scaffold. In the pursuit of phosphodiesterase 4B (PDE4B) inhibitors, the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives was extensively explored. nih.gov The SAR analysis revealed that the ring size and hydrophobicity of the amide substituents were important determinants of both activity and selectivity against PDE4B over the PDE4D isoform. nih.gov
"Scaffold hopping," where the core pyrrolo[3,2-b]pyridine structure is replaced by a different but structurally related scaffold, has also proven to be a valuable tool. For instance, moving from a benzimidazole (B57391) or indole (B1671886) core to a pyrrolo[2,3-b]pyridine scaffold led to a significant increase in potency against PDE4B. nih.gov Conversely, an N-methylated pyrrolo[3,2-b]pyridine was found to be inactive in the same study, demonstrating that subtle changes to the core can have profound effects on activity. nih.gov
The following table summarizes the biological activity of various derivatized pyrrolo[3,2-b]pyridine analogs:
| Compound ID | Scaffold | Key Substituents | Target/Activity | IC₅₀ (nM) | Reference |
| 3p | Pyrrolo[2,3-b]pyridine | Phenoxyphenyl at C5 | BTK | 6.0 | nih.gov |
| 11h | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | 3,4-Dichlorophenyl at N1, 3,3-difluoroazetidine (B2684565) amide | PDE4B | 140 | nih.gov |
| 1r | Pyrrolo[3,2-c]pyridine | Diarylurea | FMS Kinase | 30 | nih.gov |
| 10t | 1H-Pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl at N1, Indolyl at C6 | Anticancer (HeLa) | 120 | nih.gov |
Stereochemical and Conformational Determinants of Activity
Molecular modeling techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for the activity of related pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors. nih.gov These studies provide insights into how the steric, electrostatic, and hydrophobic fields of the molecules correlate with their inhibitory potency, guiding the design of more active compounds. nih.gov
The conformation of a molecule can be influenced by the introduction of rigid structural elements. For example, incorporating rigidified versions of a piperidine (B6355638) scaffold in a series of kinase inhibitors was explored to reduce entropic penalties upon binding. acs.org Similarly, the planarity of the pyrrolo[3,2-b]pyrrole (B15495793) core has been shown to be a key factor in determining the photophysical properties of these molecules, which can be relevant for applications in photodynamic therapy or as fluorescent probes. frontiersin.org
Docking studies, which predict the binding orientation of a molecule within a protein's active site, have been instrumental in rationalizing the SAR of pyrrolo[2,3-b]pyridine analogs. nih.gov For instance, molecular docking simulations have helped to understand how these compounds interact with the hinge region of kinases, forming key hydrogen bonds that are essential for their inhibitory activity. nih.gov The introduction of chiral centers and the synthesis of enantiomerically pure compounds are also important considerations, as different stereoisomers can exhibit vastly different biological activities. The synthesis of chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts, for example, demonstrates the importance of stereocontrol in achieving desired catalytic outcomes. rsc.org
Molecular and Cellular Biological Activity Investigations of Pyrrolo 3,2 B Pyridine Derivatives
Kinase Inhibition Profiles and Target Identification
The pyrrolopyridine scaffold has been extensively explored as a pharmacophore for developing kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged structure in medicinal chemistry. Modifications at different positions of the fused ring system have led to the discovery of derivatives with potent inhibitory activity against several important kinase families.
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a crucial regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known oncogenic driver in numerous cancers. Several pyrrolopyridine derivatives have been identified as potent FGFR inhibitors.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activity against FGFR1, 2, and 3. Notably, compound 4h from this series exhibited significant inhibitory activity with low nanomolar IC₅₀ values against FGFR1 and FGFR2. In cellular assays, this compound inhibited the proliferation, migration, and invasion of breast cancer cells. Another study focused on pyrrolo[2,3-b]pyridine-3-one derivatives as irreversible inhibitors of FGFR4 for treating hepatocellular carcinoma. nih.gov Within this series, derivative 25 showed excellent enzymatic inhibition of FGFR4 and potent anti-proliferative effects against Hep3B liver cancer cells. nih.govnih.gov
Furthermore, a virtual screening effort identified Asinex-5082 , an octahydropyrrolo[3,2-b]pyridin derivative, as a highly selective Type I inhibitor of FGFR3. nih.gov This compound was found to have a greater binding free energy with FGFR3 compared to the reference drug Erdafitinib and did not bind to the closely related VEGFR2, suggesting high selectivity. nih.gov
FGFR Inhibition by Pyrrolopyridine Derivatives
| Compound | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | nih.gov |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | nih.gov |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | nih.gov |
| Derivative 25 | pyrrolo[2,3-b]pyridine-3-one | FGFR4 | 51.6 | nih.govnih.gov |
| Asinex-5082 | octahydropyrrolo[3,2-b]pyridin | FGFR3 | N/A (Binding Energy Data) | nih.gov |
Cyclin G-associated kinase (GAK) is involved in intracellular trafficking and has been identified as a host factor for the replication of viruses such as dengue and influenza. Research into GAK inhibitors has led to the exploration of various heterocyclic scaffolds.
A scaffold-hopping strategy was employed to develop novel GAK inhibitors, starting from a known isothiazolo[4,3-b]pyridine series. researchgate.net This approach led to the successful synthesis of pyrrolo[3,2-b]pyridine derivatives as a new core structure for GAK inhibition. researchgate.net The synthesis involved multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core and subsequent functionalization, demonstrating the utility of this scaffold in targeting GAK. researchgate.net
No specific research linking pyrrolo[3,2-b]pyridine derivatives to the inhibition of Salt-Inducible Kinase 2 (SIK2) was identified.
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a tyrosine kinase that plays a pivotal role in cell growth, differentiation, and apoptosis. Its dysregulation is implicated in many cancers. Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel and potent inhibitors of the IGF-1R tyrosine kinase. nih.gov Several compounds from this series demonstrated nanomolar potency in both enzymatic and cellular assays, highlighting the potential of this scaffold for targeting IGF-1R. nih.gov
Relatedly, a series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines were also evaluated as IGF-1R inhibitors, with examples showing nanomolar potencies in vitro.
IGF-1R Inhibition by Pyrrolopyridine Derivatives
| Compound Series | Scaffold | Target Kinase | Potency | Reference |
|---|---|---|---|---|
| Disubstituted Pyrrolopyridines | 1H-pyrrolo[2,3-b]pyridine | IGF-1R | Nanomolar | nih.gov |
| 4,6-bis-anilino derivatives | 1H-pyrrolo[2,3-d]pyrimidine | IGF-1R | Nanomolar | mdpi.com |
Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic kinase that is a key mediator in the signaling pathways of various inflammatory cells. This makes it an important therapeutic target for both inflammatory diseases and certain cancers. Research into SYK inhibitors has identified derivatives of the pyrrolo[3,4-c]pyridine isomer as active modulators. nih.gov Specifically, 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives were synthesized and evaluated as SYK inhibitors. nih.gov The methylpyrazole derivative 22a from this series was identified as having the best in vitro activity. nih.gov
No research was identified describing the targeting of Maternal Embryonic Leucine Zipper Kinase (MELK) by pyrrolo[3,2-b]pyridine derivatives or its related isomers.
Haspin (or GSG2) is a serine/threonine kinase that plays a critical role in chromosome alignment during mitosis. Despite its importance in the cell cycle, no research was identified linking pyrrolo[3,2-b]pyridine derivatives or its isomers to the modulation of Haspin kinase.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to numerous cellular functions, including cell growth, survival, and metabolism. It is one of the most frequently activated pathways in human cancers. Certain pyrrolopyridine isomers have been investigated as PI3K inhibitors. One study identified 4-Methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridin-3-one derivatives as potent inhibitors of PI3Ks, with compound 21a being a notable example. nih.gov While this activity is associated with the pyrrolo[3,4-c]pyridine scaffold, it underscores the potential of the broader pyrrolopyridine family in targeting this critical oncogenic pathway. nih.gov
Enzyme Modulatory Effects
Derivatives of the pyrrolopyridine scaffold have been identified as potent modulators of various enzyme families, a characteristic attributed to their structural similarity to endogenous purines like adenine, which allows them to interact with ATP-binding sites on kinases. dntb.gov.ua
Research has identified the pyrrolo[2,3-b]pyridine (7-azaindole) isomer as a promising scaffold for the development of Human Neutrophil Elastase (HNE) inhibitors. researchgate.netbohrium.com HNE is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the lungs. nih.govnih.gov
A series of new HNE inhibitors based on the pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated, with many compounds demonstrating effective HNE inhibition in the micromolar to submicromolar range. researchgate.net Certain derivatives were found to be active at low nanomolar levels; for instance, compounds designated as 2a and 2b inhibited HNE with IC50 values of 15 nM and 14 nM, respectively. researchgate.net Structure-activity relationship (SAR) studies on these 7-azaindole (B17877) derivatives revealed that while modifications at position 2 of the scaffold led to a loss of HNE inhibitory activity, the introduction of various substituents at position 5 was well-tolerated. nih.govnih.gov This tolerance allowed for the retention of potent HNE inhibitory activity, with IC50 values ranging from 15 to 51 nM. nih.govnih.gov This finding is particularly relevant, suggesting that halogen substitution at position 5 of the pyrrolopyridine ring system is compatible with enzyme inhibition. Molecular docking studies suggest that these active compounds orient within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102), and their effectiveness is correlated with favorable geometry for forming a Michaelis complex. researchgate.netnih.gov
Table 1: HNE Inhibitory Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives
| Compound | HNE IC50 (nM) | Source |
|---|---|---|
| Derivative 2a | 15 | researchgate.net |
| Derivative 2b | 14 | researchgate.net |
| 5-substituted derivatives | 15 - 51 | nih.govnih.gov |
Pyrrolopyridine derivatives have been extensively studied as ligands for a variety of protein receptors, most notably protein kinases, due to the scaffold's ability to act as a hinge-binder in ATP-binding sites. nih.govmdpi.com
Specifically for the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, derivatives have been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor. researchgate.net One such derivative achieved a rat Ki of 3.3 nM. researchgate.net Further studies led to compounds with over 75% receptor occupancy in rats after a 10 mg/kg oral dose. researchgate.net Additionally, a series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives were found to be selective inhibitors of the Nav1.2 voltage-gated sodium channel, demonstrating potential for antiepileptic activity. nih.gov
The isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been incorporated into numerous potent kinase inhibitors.
FGFR Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activity against Fibroblast Growth Factor Receptors 1, 2, and 3. nih.gov Compound 4h was a notable example, with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov Docking studies showed the pyrrolo[2,3-b]pyridine nucleus forming two hydrogen bonds within the hinge region of the FGFR1 kinase domain. nih.gov Other derivatives have been developed as selective covalent inhibitors of FGFR4 for treating hepatocellular carcinoma. acs.org
CDK Inhibitors: Nortopsentin analogues with a 1H-pyrrolo[2,3-b]pyridine core were identified as cyclin-dependent kinase 1 (CDK1) inhibitors. nih.gov Another derivative was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM, which demonstrated significant tumor growth inhibition in colorectal cancer xenografts. acs.org
Other Kinase Inhibitors: This scaffold has also been used to develop highly selective inhibitors for Ataxia-Telangiectasia Mutated (ATM) kinase, Phosphodiesterase 4B (PDE4B), and Fms-like tyrosine kinase 3 (FLT3). acs.orgnih.govnih.gov
The 1H-pyrrolo[3,2-c]pyridine isomer has been investigated for its ability to interact with tubulin. Derivatives were designed as colchicine-binding site inhibitors, with the most potent compound, 10t, exhibiting IC50 values from 0.12 to 0.21 μM against various cancer cell lines. tandfonline.comnih.gov Molecular modeling suggested that this compound interacts with tubulin by forming hydrogen bonds at the colchicine (B1669291) site. tandfonline.com
Table 2: Receptor Binding Activity of Selected Pyrrolopyridine Derivatives
| Scaffold | Target Receptor | Compound | Potency (IC50 / Ki) | Source |
|---|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine | GluN2B | Derivative | 3.3 nM (Ki) | researchgate.net |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 4h | 7 nM | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR2 | 4h | 9 nM | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR3 | 4h | 25 nM | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | CDK8 | 22 | 48.6 nM | acs.org |
| 1H-Pyrrolo[2,3-b]pyridine | FLT3 | CM5 | 0.64 - 0.75 µM | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (HeLa cells) | 10t | 0.12 µM | tandfonline.comnih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (SGC-7901 cells) | 10t | 0.15 µM | tandfonline.comnih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (MCF-7 cells) | 10t | 0.21 µM | tandfonline.comnih.gov |
Cellular Pathway Modulation
Consistent with their enzyme and receptor modulatory effects, pyrrolo[3,2-b]pyridine derivatives and their isomers have demonstrated significant activity in modulating cellular pathways related to cell survival, proliferation, and death.
A primary outcome of kinase and tubulin inhibition is the disruption of cell proliferation and the induction of apoptosis, or programmed cell death.
Derivatives of 1H-pyrrolo[3,2-c]pyridine , acting as colchicine-binding site inhibitors, have shown potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 human cancer cell lines. tandfonline.comnih.gov The lead compound from this series, 10t, potently inhibited tubulin polymerization, disrupted microtubule networks, and caused a significant G2/M phase cell cycle arrest, which ultimately led to apoptosis. tandfonline.comnih.gov
Analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold have also demonstrated robust pro-apoptotic and anti-proliferative effects across various cancer models.
Nortopsentin analogues, which inhibit CDK1, were found to consistently reduce the proliferation of diffuse malignant peritoneal mesothelioma (DMPM) cells and induce a caspase-dependent apoptotic response. nih.gov
An FGFR inhibitor, compound 4h, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.gov
Modified vemurafenib (B611658) analogs containing the pyrrolopyridine core induced apoptosis in BRAFV600E-mutated A375 melanoma cells, as confirmed by TUNEL assay showing DNA fragmentation and analysis of cell morphology revealing apoptotic bodies. mdpi.com
A CDK8 inhibitor derivative induced cell cycle arrest in the G2/M and S phases in colorectal cancer cells. acs.org
FLT3 inhibitor CM5 was also effective at inducing apoptosis by arresting cell cycle progression in the G0/G1 phase in acute myeloid leukemia cell lines. nih.gov
The cellular effects of pyrrolopyridine derivatives have translated to significant antitumor activity in in vivo preclinical models.
Intraperitoneal administration of 1H-pyrrolo[2,3-b]pyridine derivatives (nortopsentin analogues 1f, 3f, and 1l) was effective in a mouse model of diffuse malignant peritoneal mesothelioma. nih.gov These compounds resulted in a significant tumor volume inhibition ranging from 58-75% at well-tolerated doses, and notably, two complete responses were observed in each treatment group. nih.gov Furthermore, the combination of the 3f derivative with paclitaxel (B517696) produced a synergistic cytotoxic effect. nih.gov
In colorectal cancer xenograft models, a 1H-pyrrolo[2,3-b]pyridine derivative (compound 25a) that acts as an ATM inhibitor demonstrated synergistic antitumor efficacy when combined with irinotecan, achieving tumor growth inhibition (TGI) of 79.3% and 95.4% in HCT116 and SW620 models, respectively. acs.org Another derivative targeting CDK8 also significantly inhibited tumor growth in colorectal cancer xenografts. acs.org A selective FGFR4 inhibitor with this scaffold (compound 30) also showed significant in vivo antitumor activity in a mouse HuH-7 xenograft model. acs.org
While in vivo data is less prevalent for the other isomers, the potent in vitro antiproliferative activities of 1H-pyrrolo[3,2-c]pyridine derivatives suggest their potential for antitumor effects. tandfonline.comnih.govsemanticscholar.org One review noted that pyridine (B92270) derivatives like LHT-17-19 exerted antitumor and antimetastatic properties in both syngeneic and patient-derived lung cancer xenograft models, though the specific structure was not a pyrrolopyridine. rrpharmacology.ru
The pyrrolopyridine scaffold is present in several natural alkaloids with known biological activities, including antiviral properties. nih.gov For instance, the alkaloid mappicin, which contains a pyrrolopyridine system, has been noted for its antiviral action. nih.gov
Research into synthetic derivatives has identified specific antiviral mechanisms.
A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were evaluated for anti-HIV-1 activity, with several derivatives showing potent activity (EC50 <10 µM) in inhibiting HIV-1 replication. nih.gov
A 7-azaindole (pyrrolo[2,3-b]pyridine) derivative has shown promising activity against both the dengue virus and the Ebola virus by targeting adaptor-associated kinase 1 (AAK1). nih.gov
While these findings point to the potential of the broader pyrrolopyridine class in antiviral drug discovery, specific investigations into the antiviral mechanisms of 1H-pyrrolo[3,2-b]pyridine derivatives are not as extensively documented.
Advanced Computational and Theoretical Studies
Quantum Chemical Characterization (DFT, HOMO-LUMO Analysis, Electrostatic Potential Mapping)
Quantum chemical characterization through methods like Density Functional Theory (DFT) is fundamental to understanding the intrinsic electronic properties of 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine. bohrium.com DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure. nih.gov
DFT and Optimized Geometry: DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to predict the most stable three-dimensional structure of such molecules. nih.govnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography. nih.gov For the pyrrolo[3,2-b]pyridine core, these calculations confirm the planarity of the fused ring system.
| Computational Parameter | Significance | Predicted Influence on this compound |
|---|---|---|
| EHOMO (Energy of HOMO) | Correlates with ionization potential; electron-donating ability. | Lowered by electron-withdrawing Cl atoms. |
| ELUMO (Energy of LUMO) | Correlates with electron affinity; electron-accepting ability. | Significantly lowered by electron-withdrawing Cl atoms. |
| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and kinetic stability. nih.gov | Altered, influencing the molecule's electronic transitions and reactivity. |
Electrostatic Potential Mapping (MEP): Molecular Electrostatic Potential (MEP) maps visualize the total electrostatic potential on the electron density surface of a molecule, revealing sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). youtube.comresearchgate.net For this compound, negative potential (red/yellow) is expected around the nitrogen atom of the pyridine (B92270) ring and, to a lesser extent, the pyrrole (B145914) nitrogen. The electron-withdrawing chlorine atoms would create regions of positive potential (blue) around themselves and adjacent carbon atoms, highlighting these areas as susceptible to nucleophilic interaction. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and its dynamic behavior when interacting with a biological target, such as a protein.
While the fused ring structure of this compound is rigid, MD simulations can explore the flexibility of substituent groups if they were present. More importantly, when this molecule acts as a ligand, MD simulations can model the dynamics of the protein-ligand complex. These simulations reveal how the ligand adapts its position and orientation within a binding pocket, the stability of key interactions (like hydrogen bonds and halogen bonds) over time, and the associated free energy of binding. This provides a more realistic and dynamic picture than the static view offered by molecular docking.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. Derivatives of the parent 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors for various protein targets. nih.govresearchgate.net
For this compound, docking studies would be performed by placing the molecule into the active site of a target protein's crystal structure (obtained from a database like the Protein Data Bank). A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding affinities. Key interactions predicted by docking would include:
Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.
π-π Stacking: The aromatic pyrrolopyridine ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
| Interaction Type | Potential Interacting Residues/Moieties | Role in Binding |
|---|---|---|
| Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine (backbone carbonyl) | Directional anchoring of the ligand. |
| Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine | Specific recognition and orientation. |
| Halogen Bond | Backbone carbonyl oxygen, Lewis bases | Enhances binding affinity and specificity. |
| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Stabilizes the ligand in the binding pocket. |
Predictive Modeling of Reactivity and Selectivity
Predictive models for chemical reactivity and selectivity in this compound are largely based on the electronic properties derived from quantum chemical calculations. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen significantly influences the electron density distribution across the fused ring system.
Reactivity towards Electrophiles: Electrophilic substitution is generally disfavored due to the electron-deficient nature of the pyridine ring. The pyrrole ring is more electron-rich than the pyridine ring, but the presence of chlorine atoms deactivates it. Any electrophilic attack would likely be directed to the carbon positions least influenced by the withdrawing groups, as predicted by the MEP map and analysis of frontier molecular orbitals.
Reactivity towards Nucleophiles: The molecule is expected to be susceptible to nucleophilic aromatic substitution (SNAr). Computational models can predict the most likely site for substitution by calculating the activation energies for nucleophilic attack at different positions. wuxibiology.com The carbon atoms bonded to the chlorine atoms are the primary candidates for such reactions, with their relative reactivity being distinguishable through theoretical modeling. The LUMO map is particularly useful here, as the largest lobes often indicate the most electrophilic sites susceptible to nucleophilic attack. wuxibiology.com
Investigation of Non-Covalent Interactions, including Halogen Bonding
Beyond the covalent bond framework, non-covalent interactions are critical in dictating the supramolecular chemistry and protein-ligand binding of this compound. The most significant of these for this particular molecule is halogen bonding.
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a Lewis basic (electron-rich) site. mdpi.com In this compound, the chlorine atoms are attached to an electron-deficient aromatic system, which enhances their ability to form halogen bonds. Computational studies can model these interactions by:
Analyzing the MEP map to identify the positive region (the σ-hole) on the chlorine atoms.
Calculating the interaction energies between the chlorinated scaffold and various Lewis bases (e.g., water, carbonyl groups, nitrogen-containing heterocycles).
Using techniques like Natural Bond Orbital (NBO) analysis to characterize the orbital interactions (e.g., n→σ*) that define the halogen bond.
Other important non-covalent interactions include hydrogen bonding from the pyrrole N-H group and π-stacking interactions involving the aromatic core, all of which can be modeled and quantified using computational chemistry. uomphysics.net
Sophisticated Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Spectroscopic Methods for Complete Structure Assignment and Conformation
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1H, 13C, 2D-NMR for assignments)
No published ¹H, ¹³C, or 2D-NMR data for 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine were found.
Vibrational Spectroscopy (FTIR, Raman)
No specific experimental FTIR or Raman spectra for this compound were found in the searched literature.
Electronic Spectroscopy (UV-Vis, Fluorescence for electronic transitions)
Information regarding the UV-Vis absorption or fluorescence properties of this compound is not available in the reviewed sources.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
No crystal structure data for this compound has been deposited in crystallographic databases or published in the searched literature.
Advanced Mass Spectrometry for Elucidating Reaction Mechanisms
While predicted mass-to-charge ratios can be calculated, no experimental mass spectrometry studies detailing the fragmentation patterns or use in reaction mechanism elucidation for this compound were identified.
Emerging Research Frontiers and Applications of Pyrrolo 3,2 B Pyridine Scaffolds
Development as Preclinical Drug Candidates in Medicinal Chemistry
The pyrrolopyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and for inflammatory diseases. Although direct preclinical data for 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine is not widely reported, research on related pyrrolopyridine isomers highlights the therapeutic potential of this chemical class.
Oncology:
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine scaffolds have shown significant promise as anticancer agents. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin. tandfonline.comtandfonline.comnih.gov One potent compound, 10t , demonstrated excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM. tandfonline.comtandfonline.comnih.gov This compound was found to significantly induce G2/M phase cell cycle arrest and apoptosis. tandfonline.comnih.gov
Similarly, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is central to numerous kinase inhibitors. Research has led to the development of potent inhibitors for targets like the Fibroblast Growth Factor Receptor (FGFR), crucial in various tumors. rsc.org One derivative, compound 4h , exhibited strong inhibitory activity against FGFR1–4 and effectively inhibited breast cancer cell proliferation, migration, and invasion. rsc.org Other research efforts have focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of V600E B-RAF, a common mutation in many cancers. nih.gov The most effective of these compounds showed inhibitory effects with IC50 values as low as 0.080 µM. nih.gov Furthermore, derivatives of this scaffold have been developed as highly selective ATM inhibitors, which act as chemosensitizers in combination with drugs like irinotecan for solid tumors. nih.gov
The 1H-pyrrolo[3,2-b]pyridine scaffold itself has been explored for its anticancer properties. A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k ) was identified as a potent and orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitor. nih.gov Oral administration of this compound significantly reduced malonyl-CoA concentrations in HCT-116 xenograft tumors, indicating its potential for treating cancers and other diseases related to fatty acid metabolism. nih.gov
Table 1: Anticancer Activity of Select Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Target/Mechanism | Cancer Cell Lines | Potency (IC50) |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Colchicine-binding site inhibitor | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM tandfonline.comtandfonline.comnih.gov |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1-4 inhibitor | 4T1 (Breast Cancer) | 7-25 nM (FGFR1-3) rsc.org |
| 35 | 1H-pyrrolo[2,3-b]pyridine | V600E B-RAF inhibitor | Various | 0.080 µM nih.gov |
| 1k | 1H-pyrrolo[3,2-b]pyridine | ACC1 inhibitor | HCT-116 (in vivo) | N/A (PD effect) nih.gov |
Inflammatory Diseases:
The pyrrolopyridine framework has also been investigated for its anti-inflammatory properties. A series of substituted pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. nih.gov Molecular docking studies suggested that these compounds could bind effectively to the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This indicates that the pyrrolo[3,2-b]pyridine scaffold could serve as a template for developing new anti-inflammatory agents.
Applications in Chemical Biology as Mechanistic Probes
While the primary focus of research on pyrrolopyridine scaffolds has been therapeutic, their inherent biological activity makes them suitable candidates for development as chemical probes. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway.
The potent and selective nature of many pyrrolopyridine-based kinase inhibitors allows them to be used to dissect complex signaling pathways. For example, the highly selective 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitor, CCT251455 , serves as an attractive tool compound to explore the therapeutic potential of targeting the spindle assembly checkpoint in cancer cells. nih.gov By inhibiting a specific kinase, such probes help researchers understand the downstream consequences and the role of that kinase in both normal physiology and disease states.
Although specific examples utilizing "this compound" as a mechanistic probe are not documented in the available literature, its rigid, heterocyclic structure would be a suitable starting point for designing probes with high specificity for a biological target.
Exploration in Materials Science for Optoelectronic or Other Functional Properties
The application of pyrrolopyridine scaffolds, including the 1H-pyrrolo[3,2-b]pyridine isomer, in materials science is a less explored frontier compared to its role in medicine. Heterocyclic organic compounds are of great interest in materials science for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their unique electronic and photophysical properties.
The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring creates a push-pull electronic system within the pyrrolopyridine core, which can be favorable for optoelectronic applications. While direct studies on the functional properties of this compound are not found, the synthesis of related pyrrolo[1,2-b]pyridazines has been noted for their potential optical properties. nih.gov This suggests that the broader class of fused pyrrole-azine heterocycles is of interest to materials scientists. Further research would be needed to characterize the fluorescence, conductivity, and other material properties of the this compound scaffold.
Future Directions in Synthetic Organic Chemistry and Catalyst Development
The development of novel and efficient synthetic routes to functionalized pyrrolopyridine scaffolds remains an active area of chemical research. The synthesis of these compounds often involves multi-step sequences, and creating new methods to access diverse derivatives is crucial for expanding their applications in medicine and materials science.
For example, the synthesis of the related 1H-pyrrolo[3,2-c]pyridine scaffold has been achieved through a pathway involving the treatment of pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid, followed by reaction with phosphorus oxychloride and subsequent ring rearrangement. nih.gov Another approach involves the 1,3-dipolar cycloaddition of mesoionic compounds to construct the fused ring system, as demonstrated in the synthesis of pyrrolo[1,2-b]pyridazines. nih.gov
Future work in this area will likely focus on:
Developing more convergent and atom-economical synthetic routes to the 1H-pyrrolo[3,2-b]pyridine core.
Exploring late-stage functionalization techniques , such as C-H activation, to allow for the rapid diversification of complex pyrrolopyridine derivatives. This would enable the synthesis of libraries of compounds for high-throughput screening.
Investigating the use of pyrrolopyridine derivatives as ligands in transition metal catalysis. The nitrogen atoms within the scaffold can act as coordination sites for metals, potentially enabling new catalytic transformations.
While specific synthetic methodologies for this compound are not detailed in the surveyed literature, the general strategies for related isomers provide a roadmap for its potential construction and future derivatization.
Q & A
Q. What are the standard synthetic routes for preparing 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine and its derivatives?
The synthesis typically involves halogenation and cross-coupling reactions. For example:
- Regioselective halogenation : N-Iodosuccinimide (NIS) in acetone at room temperature introduces iodine at the 3-position of the pyrrolopyridine core .
- Suzuki-Miyaura coupling : Pd(PPh₃)₄ with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/EtOH/H₂O at 90–105°C enables 5-position functionalization .
- Protection/deprotection strategies : Tosyl (Ts) groups are introduced using NaH and TsCl in THF to stabilize intermediates, followed by KOH in ethanol for deprotection .
Key Optimization : Yields range from 49% to 95%, depending on substituent steric/electronic effects .
Q. How are intermediates and final compounds characterized in pyrrolopyridine synthesis?
- 1H/13C NMR : Used to confirm regiochemistry. For instance, aromatic protons in 5-(4-methoxyphenyl)-3-nitro derivatives show distinct coupling patterns (e.g., δ 7.73 ppm for methoxyphenyl protons) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calcd 355.14409 for C₂₃H₁₈N₂O₂) .
- Chromatography : Silica gel flash column chromatography with CH₂Cl₂/EtOAc (90:10) is standard for purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during halogenation or coupling reactions?
- Halogenation conflicts : Competing sites (e.g., 3- vs. 5-position) are controlled by reaction temperature and reagent choice. For example, NIS in acetone selectively iodinates the 3-position, while Br₂ in acetic acid may target the 5-position .
- Cross-coupling challenges : Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) reduces yields (87% vs. 94% for methoxy-substituted analogs). Adjusting Pd catalyst loading or using microwave-assisted heating can improve efficiency .
Q. What methodologies address low yields in multi-step syntheses of 3,5-disubstituted derivatives?
- Intermediate stabilization : Tosyl protection (e.g., 5-bromo-3-iodo-1-tosyl-pyrrolopyridine) prevents side reactions during subsequent steps, achieving 95% yield .
- Sequential coupling : Prioritize electron-deficient boronic acids (e.g., nitro-substituted) in early steps to enhance reactivity .
- Workflow table :
| Step | Reaction | Yield (%) | Key Condition |
|---|---|---|---|
| 1 | Iodination | 92 | NIS, acetone, rt |
| 2 | Suzuki coupling | 76–95 | Pd(PPh₃)₄, 105°C |
| 3 | Deprotection | 76 | KOH, EtOH, 80°C |
Q. How do electronic effects influence the biological activity of 3,5-disubstituted pyrrolopyridines?
- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents enhance kinase inhibition by increasing electrophilicity at the binding site .
- Methoxy groups : Improve solubility but may reduce target affinity due to steric clashes. For example, 5-(3,4-dimethoxyphenyl) derivatives show lower activity than trifluoromethyl analogs in kinase assays .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing SAR data in pyrrolopyridine studies?
- Multivariate regression : Correlates substituent parameters (Hammett σ, π) with IC₅₀ values to predict activity trends.
- Contradiction resolution : If a 3-nitro derivative shows unexpectedly low activity, assess purity (>98% by HPLC) and confirm conformation via X-ray crystallography .
Q. How should researchers design experiments to optimize reaction scalability?
- DoE (Design of Experiments) : Vary Pd catalyst (0.5–5 mol%), solvent ratio (toluene/EtOH/H₂O), and temperature (80–120°C) to identify robust conditions .
- Critical parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
